REACTION_CXSMILES
|
[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=O.[C:10]([OH:13])(=[O:12])[CH3:11]>>[C:10]([O:13][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
to obtain an effluent from the reactor
|
Type
|
ADDITION
|
Details
|
introducing the effluent from the reactor to a gas-liquid separator
|
Type
|
CUSTOM
|
Details
|
to separate a gas phase
|
Type
|
ADDITION
|
Details
|
introducing the liquid phase
|
Type
|
CUSTOM
|
Details
|
to separate the liquid phase
|
Type
|
DISTILLATION
|
Details
|
by distillation into a column top distillate
|
Type
|
ADDITION
|
Details
|
introducing the column bottom liquid of the starting material recovery column
|
Type
|
CUSTOM
|
Details
|
to a low-boiler removal column
|
Type
|
CUSTOM
|
Details
|
to separate the column bottom liquid
|
Type
|
DISTILLATION
|
Details
|
by distillation into a column top fraction
|
Type
|
ADDITION
|
Details
|
introducing
|
Type
|
CUSTOM
|
Details
|
the column bottom fraction of the low-boiler removal column
|
Type
|
CUSTOM
|
Details
|
to a high-boiler removal column
|
Type
|
DISTILLATION
|
Details
|
for distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |